5-(Aminomethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)nicotinamide, also known as 5-(Aminomethyl)nicotinamide dihydrochloride, is a chemical compound with the molecular formula C7H11Cl2N3O and a molecular weight of 224.0877 g/mol . It is used in the manufacture of chemical compounds and in laboratory chemicals .
Synthesis Analysis
The synthesis methods of 5-(Aminomethyl)nicotinamide mainly include chemical synthesis and biosynthesis . Newly designed nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) .Molecular Structure Analysis
The 5-(Aminomethyl)nicotinamide molecule contains a total of 20 bonds. There are 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 1 primary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
Nicotinamide mononucleotide (NMN) is a naturally occurring biologically active nucleotide. It consists of nicotinamide, ribose, and phosphate groups structurally . The substrates for the chemical synthesis of NMN include NR, ribose, and AMP .Physical And Chemical Properties Analysis
5-(Aminomethyl)nicotinamide is a laboratory chemical with a molecular weight of 224.0877 g/mol . It is identified for use in the manufacture of chemical compounds .Scientific Research Applications
Cellular Survival and Differentiation
5-(Aminomethyl)nicotinamide, through its relation to nicotinamide, plays a crucial role in promoting cell survival and differentiation. Nicotinamide has been shown to inhibit phosphorylation of myosin light chain, suppress actomyosin contraction, and improve cell survival, particularly in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, affecting cell pluripotency and differentiation (Meng et al., 2018).
Pharmacokinetics and Bioavailability
The pharmacokinetics and oral bioavailability of compounds related to 5-(Aminomethyl)nicotinamide have been explored through the development and validation of assays, notably in studies involving NNMT inhibitors. For instance, 5-Amino-1-methyl quinolinium (5-AMQ), a potent NNMT inhibitor, has demonstrated significant plasma exposures and bioavailability, emphasizing the importance of such compounds in drug development for chronic diseases like obesity and diabetes (Awosemo et al., 2021).
Herbicidal Activity
Derivatives of nicotinic acid, closely related to 5-(Aminomethyl)nicotinamide, have exhibited notable herbicidal activity, suggesting potential applications in agriculture. Specific compounds have shown significant efficacy against various plant species, offering insights into the development of new herbicides (Yu et al., 2021).
NAD+ Precursor and Metabolic Effects
Nicotinamide, a component of the NAD+ biosynthesis pathway, is fundamental to cellular metabolism and energy production. Its role as an NAD+ precursor has been extensively studied, with implications for treating metabolic and neurodegenerative diseases. This research underscores the therapeutic potential of nicotinamide and related compounds in replenishing NAD+ levels, crucial for cellular functions including DNA repair (Lei et al., 2023).
Therapeutic Applications
Beyond its basic biological functions, 5-(Aminomethyl)nicotinamide-related research highlights therapeutic applications in disease treatment, particularly through its influence on cellular survival mechanisms. Studies have elucidated its role in modulating cellular metabolism, longevity, and inflammation, providing a foundation for developing therapies against aging, Alzheimer's disease, diabetes, and more (Li et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-(aminomethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-2-5-1-6(7(9)11)4-10-3-5/h1,3-4H,2,8H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSNZGFTBTXVGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620631 |
Source
|
Record name | 5-(Aminomethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)nicotinamide | |
CAS RN |
473924-60-6 |
Source
|
Record name | 5-(Aminomethyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473924-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.